1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and ether linkages, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the etherification of 3,5-dimethylphenol with 3-chloropropanol, followed by further etherification with 2-methoxy-4-methylphenol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), which may target the ether linkages or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of catalysts or reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-[3-(3,5-dimethylphenoxy)propoxy]-3,5-dimethylbenzene
- 1-[3-(3,5-dimethylphenoxy)propoxy]-4-methylbenzene
Comparison: Compared to similar compounds, 1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to the presence of the methoxy group at the 2-position and the methyl group at the 4-position on the benzene ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it distinct in its applications and properties.
Properties
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-6-7-18(19(13-14)20-4)22-9-5-8-21-17-11-15(2)10-16(3)12-17/h6-7,10-13H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBWTZXFZVLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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